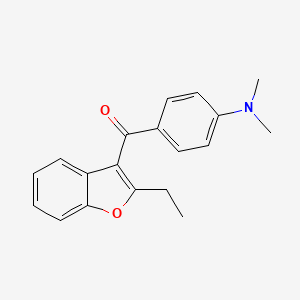
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzofuran and benzophenone, characterized by the presence of a dimethylamino group attached to the phenyl ring and an ethyl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone typically involves the following steps:
Preparation of 2-ethylbenzofuran-3-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of benzofuran with ethyl chloroformate, followed by hydrolysis.
Formation of the benzofuran ketone: The carboxylic acid is then converted to the corresponding ketone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with 4-(dimethylamino)benzaldehyde: The final step involves the condensation of the benzofuran ketone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired methanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives
Scientific Research Applications
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzofuran and benzophenone moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(phenyl)methanone: Similar structure but lacks the benzofuran moiety.
(4-(Dimethylamino)phenyl)(2-methylbenzofuran-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group on the benzofuran ring.
(4-(Dimethylamino)phenyl)(2-ethylbenzothiophene-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a benzofuran ring.
Uniqueness
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is unique due to the presence of both the dimethylamino group and the ethyl-substituted benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
722547-43-5 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C19H19NO2/c1-4-16-18(15-7-5-6-8-17(15)22-16)19(21)13-9-11-14(12-10-13)20(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
IYNHKLPROIXZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



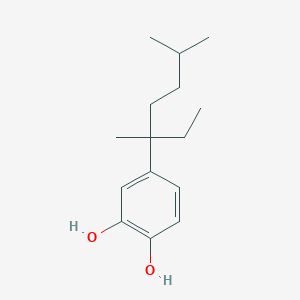
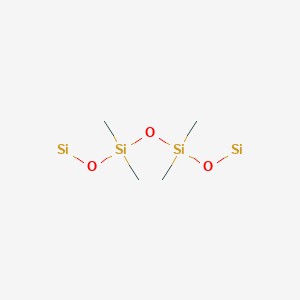
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
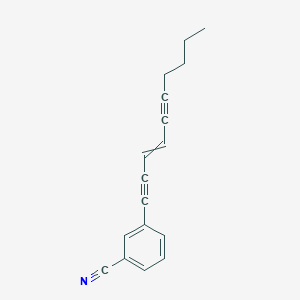
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
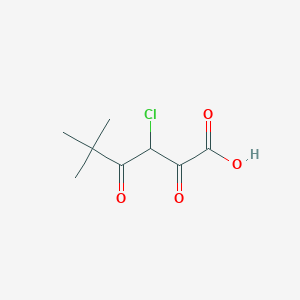
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

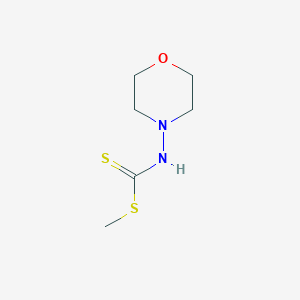
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
